tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride
Overview
Description
tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride: is a heterocyclic compound with a unique spiro structure. It is primarily used in research settings, particularly in the fields of chemistry and pharmacology. The compound is known for its stability and reactivity, making it a valuable building block in synthetic organic chemistry .
Scientific Research Applications
Chemistry: In synthetic organic chemistry, tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological targets, aiming to develop new therapeutic agents. Its stability and reactivity make it a promising candidate for drug development .
Industry: In industrial settings, the compound is used in the development of new materials and chemical processes. Its unique properties enable the creation of innovative products and technologies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is carried out under inert atmosphere conditions to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves careful control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The spirocyclic structure can be oxidized or reduced under specific conditions, leading to different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbamates, while oxidation and reduction can lead to different spirocyclic derivatives .
Mechanism of Action
The mechanism of action of tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate: This compound has a similar spirocyclic structure but differs in the position of the functional groups.
tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate: This compound is similar but lacks the hydrochloride component.
Uniqueness: tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride is unique due to its specific spirocyclic structure and the presence of the hydrochloride group. These features contribute to its stability and reactivity, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-(5-azaspiro[2.4]heptan-2-yl)carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-8-6-11(8)4-5-12-7-11;/h8,12H,4-7H2,1-3H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGJJHJYXDCYAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC12CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1434142-28-5 | |
Record name | Carbamic acid, N-5-azaspiro[2.4]hept-1-yl-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1434142-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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